Lysozyme C, spleen isozyme
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KVFERXELARTLKRLGLDGFRGVSLPNXVXLAR |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Spleen Lysozyme C
Primary Structure Analysis and Conserved Amino Acid Residues
The primary structure of lysozyme (B549824) C consists of a single polypeptide chain. For instance, the human form is composed of 130 amino acids, while the canine spleen isozyme also contains 130 amino acids. uniprot.orgnih.govbmrb.io The sequence of amino acids determines the protein's unique three-dimensional structure and function.
Analysis of lysozyme C sequences from various species reveals several highly conserved amino acid residues, which are critical for the enzyme's catalytic activity and structural stability. Among the most important are the catalytic residues, which in many c-type lysozymes are glutamic acid and aspartic acid. nih.gov For example, in chicken lysozyme, the active site is defined by 14 residues, with glutamic acid at position 32 and aspartic acid at position 49 being directly involved in catalysis. nih.gov
Cysteine residues are also highly conserved, forming disulfide bridges that are crucial for the stability of the folded protein. nih.gov Many c-type lysozymes, including the human variant, have eight conserved cysteine residues that form four disulfide bonds. nih.govnih.gov However, some variations exist, such as in the lysozyme C from the scorpion Mesobuthus eupeus, which has six conserved cysteines, forming three disulfide bridges. nih.gov
| Residue Type | Typical Positions (Chicken Lysozyme) | Function |
|---|---|---|
| Glutamic Acid | 32 | Catalytic active site |
| Aspartic Acid | 49 | Catalytic active site |
| Cysteine | 6, 27, 61, 70, 74, 88, 108, 120 | Formation of disulfide bridges for structural stability |
Three-Dimensional Structural Characterization of Spleen Lysozyme C
The three-dimensional structure of lysozyme C has been extensively studied, primarily through X-ray crystallography. wikipedia.orgnih.gov These studies have revealed a compact, globular protein with a prominent cleft on its surface, which serves as the active site for binding to its substrate. bmrb.io
Crystallographic data for various c-type lysozymes are available in the Protein Data Bank (PDB). For example, the structure of chicken lysozyme C has been determined at a resolution of 1.60 Å. rcsb.org These high-resolution structures provide detailed insights into the precise arrangement of atoms and the interactions that govern the protein's function. researchgate.net
| Structural Feature | Description |
|---|---|
| Overall Fold | Compact, globular with two domains |
| Secondary Structure | Predominantly α-helical domain and a smaller β-sheet domain |
| Active Site | A long cleft at the interface of the two domains |
| PDB Example (Chicken) | 8K8M |
| Resolution (8K8M) | 1.60 Å |
Protein Folding and Stability Mechanisms
The process by which a polypeptide chain folds into its functional three-dimensional structure is a complex and highly specific process. nih.gov For lysozyme C, folding is a cooperative process that involves the formation of secondary structures and the collapse of the polypeptide chain into a compact state. uliege.be Studies on the in vitro folding pathway of hen lysozyme have shown that it can proceed through intermediate states, where parts of the protein, such as the α-domain, may fold more rapidly than other regions like the β-domain. uliege.be
The stability of the native conformation of lysozyme C is largely attributed to the presence of multiple disulfide bonds. nih.gov These covalent cross-links significantly restrict the conformational freedom of the unfolded state, thereby stabilizing the folded structure. The hydrophobic core, where nonpolar amino acid residues are shielded from the aqueous solvent, also plays a crucial role in the protein's stability. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Spleen Lysozyme C
Computational modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the structure, dynamics, and interactions of proteins at an atomic level. researchgate.net For lysozyme C, MD simulations have been employed to study a variety of phenomena, including conformational changes in different solvent environments and at various temperatures. nih.govresearchgate.net
These simulations can provide insights into the flexibility of different regions of the protein, as measured by the root mean square fluctuation (RMSF) of atoms. nih.gov MD studies have been used to explore the effects of surfactants like sodium dodecyl sulfate (B86663) (SDS) on lysozyme's structure, showing that such molecules can interact with the protein and induce conformational changes. nih.govresearchgate.net Furthermore, simulations can be used to model the binding of ligands to the active site and to calculate the free energy of these interactions. nih.gov Steered molecular dynamics (SMD), a technique that mimics the pulling of an atomic force microscope, has been used to investigate the forces involved in protein-protein interactions, such as those between lysozyme and an antibody. mdpi.com
Intermolecular Interactions and Complex Formation
The primary intermolecular interaction of lysozyme C is with its natural substrate, peptidoglycan. wikipedia.org The enzyme's active site cleft binds to a stretch of the polysaccharide chain of peptidoglycan, specifically recognizing the alternating N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues. wikipedia.orgbmrb.io The binding is mediated by a network of hydrogen bonds and van der Waals interactions between the amino acid residues lining the cleft and the sugar units of the substrate. nih.govresearchgate.net
Lysozyme C can also form complexes with other molecules, including inhibitors and other polymers. For example, it has been shown to form large complexes with poly C (polycytidylic acid) under specific concentration ratios. nih.gov Molecular docking studies, a computational technique, have been used to predict and analyze the binding of various small molecules and drugs to lysozyme, identifying the key amino acid residues involved in these interactions. researchgate.netnih.gov These interactions are often driven by a combination of hydrophobic forces, hydrogen bonding, and electrostatic interactions. researchgate.netnih.gov
Enzymatic Mechanisms and Substrate Specificity of Spleen Lysozyme C
Catalytic Hydrolysis of Peptidoglycans
The principal antimicrobial action of spleen lysozyme (B549824) C is its ability to catalyze the hydrolysis of the bacterial cell wall peptidoglycan. creative-enzymes.comebi.ac.uk This complex polymer is essential for maintaining the shape and osmotic stability of bacteria, particularly Gram-positive bacteria. nih.gov The enzyme specifically targets the β-(1→4)-glycosidic bonds that link N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG), the repeating sugar units that form the polysaccharide backbone of peptidoglycan. creative-enzymes.comgonzaga.eduuniprot.org
By cleaving these bonds, lysozyme compromises the structural integrity of the cell wall, leading to bacterial lysis and death. creative-enzymes.combmrb.io Spleen lysozyme C acts rapidly on both peptide-substituted and unsubstituted peptidoglycan chains. uniprot.orguniprot.org The enzyme binds the peptidoglycan molecule in a prominent cleft on its surface, which constitutes the active site. bmrb.iowikipedia.org This cleft can accommodate a hexasaccharide portion of the substrate, with the hydrolytic cleavage occurring between the fourth and fifth sugar residues (designated as the D and E sites). wikipedia.orgnih.gov
Table 1: Peptidoglycan Hydrolysis by Spleen Lysozyme C
| Feature | Description |
|---|---|
| Substrate | Peptidoglycan |
| Repeating Units | N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) |
| Target Bond | β-(1→4)-glycosidic linkage between NAM and NAG |
| Enzyme Action | Hydrolysis |
| Result | Cleavage of the polysaccharide backbone, leading to bacterial cell wall degradation and lysis. |
Transglycosylation and Esterase Activities of Spleen Lysozyme C
In addition to its primary hydrolytic function, spleen lysozyme C is capable of other catalytic reactions, namely transglycosylation and esterase activities. uniprot.orguniprot.org
Transglycosylation is a reaction where the enzyme transfers a glycosyl moiety from the substrate to an acceptor molecule other than water. nih.govresearchgate.net Instead of simply breaking the glycosidic bond with the addition of a water molecule (hydrolysis), lysozyme can transfer the NAM-NAG disaccharide unit to another sugar molecule, effectively elongating a saccharide chain. This activity demonstrates the versatility of the enzyme's catalytic site. researchgate.net
Spleen lysozyme C also exhibits a slight, non-specific esterase activity , meaning it can hydrolyze ester bonds. uniprot.orguniprot.org Research has shown that this activity is present even in lysozymes that lack a histidine residue, which was once thought to be involved in this function. nih.gov This indicates that the esterase function is an intrinsic property of the enzyme's active site architecture, although it is a minor activity compared to its powerful glycoside hydrolase action.
Table 2: Secondary Catalytic Activities of Spleen Lysozyme C
| Activity | Description |
|---|---|
| Transglycosylation | Catalyzes the transfer of a glycosyl unit from a donor to an acceptor carbohydrate, rather than water. |
| Esterase Activity | Exhibits a minor capability to hydrolyze ester bonds. |
Active Site Characterization and Catalytic Residue Identification
The catalytic efficiency of spleen lysozyme C is dependent on the precise three-dimensional arrangement of its active site and the chemical properties of key amino acid residues. The active site is a well-defined cleft that binds the polysaccharide substrate across six subsites, labeled A through F. creative-enzymes.comuwec.edu
Within this cleft, two critical acidic residues are directly responsible for the catalytic mechanism: Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52). creative-enzymes.comebi.ac.ukresearchgate.net
Glutamic acid 35 (Glu35): This residue acts as a general acid, donating a proton to the glycosidic oxygen. This protonation facilitates the cleavage of the bond between the sugar rings. creative-enzymes.comebi.ac.uk
Aspartic acid 52 (Asp52): This residue functions as a nucleophile. It stabilizes the resulting positively charged oxocarbenium ion-like transition state or, as more recent evidence suggests, forms a transient covalent intermediate with the C1 carbon of the NAM residue. creative-enzymes.comebi.ac.uk
The substrate is held in place within the cleft by a network of hydrogen bonds involving various other residues, ensuring the correct orientation for catalysis. uwec.edu The distortion of the sugar ring at the D subsite into a higher-energy "half-chair" conformation is also believed to contribute to the catalytic efficiency by making the glycosidic bond more susceptible to cleavage. wikipedia.org
Table 3: Key Catalytic Residues of Spleen Lysozyme C
| Residue | Position | Role in Catalysis |
|---|---|---|
| Glutamic acid | 35 | Acts as a general acid catalyst, protonating the glycosidic oxygen. |
| Aspartic acid | 52 | Acts as a nucleophile, stabilizing the transition state or forming a covalent intermediate. |
Non-Catalytic Antimicrobial Functions and Mechanisms of Action
Emerging research has demonstrated that the antimicrobial capabilities of lysozyme C are not exclusively linked to its enzymatic, or muramidase, activity. wikipedia.orgresearchgate.net The enzyme possesses potent non-catalytic functions that contribute significantly to its bactericidal effects. researchgate.netscispace.com In fact, mutants of lysozyme with their catalytic activity blocked (e.g., by mutating Asp52) retain substantial bactericidal properties. wikipedia.orgresearchgate.net
One of the primary non-catalytic mechanisms is membrane disruption . Lysozyme C is a highly cationic (positively charged) protein, which facilitates strong electrostatic interactions with negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. creative-enzymes.com This interaction can lead to membrane depolarization, the formation of pores, and subsequent leakage of vital cytoplasmic contents, ultimately killing the bacterium. researchgate.netcreative-enzymes.com This mechanism allows lysozyme to be effective even against some Gram-negative species, whose peptidoglycan layer is shielded by an outer membrane. researchgate.netresearchgate.net
Furthermore, lysozyme C can induce bacterial cell death by activating autolysins , which are the bacteria's own peptidoglycan hydrolase enzymes. researchgate.net This action effectively triggers a self-destructive process within the bacterium. There is also evidence that even heat-denatured lysozyme, which has lost its enzymatic activity, can exhibit enhanced antibacterial effects, underscoring the importance of its structural and charge-based properties. mdpi.com
Table 4: Non-Catalytic Antimicrobial Mechanisms of Spleen Lysozyme C
| Mechanism | Description |
|---|---|
| Membrane Disruption | The cationic protein surface interacts electrostatically with negatively charged bacterial membranes, causing depolarization and pore formation. |
| Autolysin Induction | Triggers the activation of the bacteria's own cell wall-degrading enzymes, leading to self-lysis. |
| Structural/Charge-Based Action | The bactericidal effect is retained even when enzymatic activity is abolished, highlighting the role of the protein's physical structure and positive charge. |
Table of Compounds
| Compound Name |
|---|
| N-acetyl-D-glucosamine |
| N-acetylmuramic acid |
| Aspartic acid |
| Glutamic acid |
| Histidine |
| Lipopolysaccharides |
Genetic Regulation and Expression Profiles of Spleen Lysozyme C
Genomic Organization and Gene Duplication Events in Lysozyme (B549824) C Loci
The genomic architecture of the lysozyme C (Lyz C) gene family is a product of a complex evolutionary history characterized by multiple gene duplication events. These events have led to the diversification and specialization of lysozyme function across different species. In mammals, most of the lysozyme-like genes, including Lyz C, appear to have duplicated and diverged from each other before the separation of the earliest mammalian lineages. nih.gov This is evidenced by the presence of various lysozyme gene duplicates in both platypus and eutherian genomes, indicating their origin predates the divergence of these species. nih.gov
The mammalian lysozyme-like gene family is dispersed across several chromosomes, suggesting that the initial duplications were not the result of large segmental duplications, as the flanking genes show no homology to each other. researchgate.net The family in mammals typically includes several distinct types of lysozyme-like genes. nih.gov
| Mammalian Lysozyme-Like Gene Subfamily | General Characteristics |
|---|---|
| Lyz | Conventional c-type lysozyme; shows a high tendency for tandem duplication. nih.gov |
| Lalba | Alpha-lactalbumin, involved in lactose (B1674315) synthesis but evolved from a common ancestor with Lyz C. nih.gov |
| Lysc1 | Calcium-binding lysozyme, found in only a few species like dogs and horses. researchgate.net |
| Lyzl1/2 | Lysozyme-like 1/2; recent segmental duplication in the human genome. nih.gov |
| Lyzl4 | Lysozyme-like 4; typically conserved as a single copy. researchgate.net |
| Lyzl6 | Lysozyme-like 6. nih.gov |
| Spaca3 | Sperm acrosome associated 3. nih.gov |
| Spaca5 | Sperm acrosome associated 5. nih.gov |
In contrast to the ancient divergence of the main subfamilies, more recent, lineage-specific expansions have also occurred, often through tandem duplication. nih.gov A notable example is found in ruminants, where gene duplications have been crucial for adapting their digestive systems. researchgate.net Cows possess ten active lysozyme c genes, a significant expansion compared to the single gene in humans, with four of these bovine copies being expressed in the stomach. researchgate.net In mice, the M and P lysozyme genes were generated by a gene duplication event 30-50 million years ago and exist in a tandem repeat separated by only 5 kilobases. nih.gov This duplication is believed to have involved recombination between two B2 repeat sequences that flanked the original gene. nih.gov
Transcriptional and Post-Transcriptional Regulation of Spleen Lysozyme C Gene Expression
The expression of the lysozyme C gene is tightly controlled by a variety of regulatory elements and transcription factors that ensure its cell-specific and stimulus-inducible activity. The regulatory architecture includes positive and negative elements such as enhancers and silencers, which can be located far upstream or downstream of the gene. dntb.gov.ua For instance, the chicken lysozyme gene's activity in macrophages is governed by both positive and negative regulatory elements, with a cell-specific enhancer located far upstream. dntb.gov.ua
Studies on a bovine lysozyme gene identified a conserved promoter region within 66 base pairs of the transcription start site that is sufficient to drive serous cell-specific expression. nih.gov This specific promoter contains binding sites for several nuclear proteins, and a particular motif, 5'-AAGGAAT-3', was found to be critical for both protein binding and transcriptional activity. nih.gov This motif is recognized by ets-like protein transcription factors, suggesting their role in the cell-specific regulation of lysozyme. nih.gov
Epigenetic modifications also play a role in regulating lysozyme gene expression. The myeloid-specific function of the mouse M lysozyme gene's downstream enhancer is associated with demethylation, which correlates with its activation. dntb.gov.ua Furthermore, lysozyme itself can participate in a feedback loop by modulating the expression of other immune genes. In human monocyte cell lines, lysozyme treatment induces transcriptional changes in genes of the TNF-α and IL-1β pathways, indicating an anti-inflammatory regulatory function. nih.govnih.gov
Tissue-Specific and Organ-Specific Expression Patterns of Spleen Lysozyme C
Lysozyme C is expressed in various tissues and fluids, but its levels and the specific cell types responsible for its production differ significantly between organs and species. It is a key component of the innate immune system, primarily associated with the monocyte-macrophage system. uniprot.orguniprot.org In humans, lysozyme is found in the spleen, lungs, kidneys, white blood cells, plasma, saliva, and tears. nih.gov The Human Protein Atlas reports high cytoplasmic expression in cells within the bone marrow, Paneth cells of the intestine, and a subset of cells in salivary glands. proteinatlas.org
The spleen is a prominent site of lysozyme C expression, particularly during an immune response. Studies in mice show that while resting tissue macrophages in most organs have undetectable levels of lysozyme mRNA, infection or immune stimulation leads to strong induction in macrophages recruited to the liver and spleen. nih.gov Specifically, within 24 hours of infection, cells located in the marginal zone of the spleen begin to actively produce lysozyme mRNA. nih.gov In a murine model of Niemann-Pick Type C, a lysosomal storage disorder, whole-genome expression profiling revealed a significant up-regulation of innate immunity genes, including lysozyme, in the brain, liver, and spleen. nih.gov
| Species | Tissues/Organs with Notable Lysozyme C Expression | Reference |
|---|---|---|
| Human | Spleen, lung, kidney, white blood cells, plasma, saliva, tears, bone marrow, Paneth cells. | nih.govproteinatlas.org |
| Mouse | Spleen and liver (especially in activated macrophages), brain (in disease models). | nih.govnih.gov |
| Dog | Blood and 49 other tissues. | uniprot.org |
| Chicken | Spleen, egg white, polymorphonuclear leukocytes. | uniprot.org |
| Zebrafish | Macrophages, myeloid progenitor cells. | researchgate.net |
This tissue-specific expression pattern underscores the role of the local microenvironment in shaping the function of immune cells. For example, analysis of dendritic cell subsets in mice demonstrated that the expression of various proteases is differentially regulated in the spleen versus the thymus, suggesting that tissue-specific factors program the function of immune cells during their differentiation. frontiersin.org
Cellular Localization and Secretion Pathways of Spleen Lysozyme C
At the subcellular level, lysozyme C is synthesized and stored within the granules of myeloid cells, such as macrophages and neutrophils, before being secreted into tissues and body fluids. uniprot.org In humans, lysozyme C has been localized to the lumen of azurophil, specific, and tertiary granules of neutrophils. uniprot.org Its presence is also detected in extracellular exosomes, indicating a mechanism for intercellular communication. uniprot.org As a secreted protein, it functions primarily in the extracellular space to combat invading pathogens. uniprot.org
The secretion of lysozyme is a regulated process. In airway submucosal glands, lysozyme is synthesized in serous cells and then transported through a series of tubules and ducts to be released into the airway lumen. nih.gov This glandular secretion pathway is a major source of antibacterial protection for the airways. nih.gov
In immune cells like macrophages and neutrophils found in the spleen, the release of lysozyme and other granular contents is a key effector function. The process of degranulation involves the fusion of the granule membrane with the plasma membrane, releasing the contents into the extracellular environment. epa.gov This release is often triggered by the recognition of pathogens or inflammatory signals. The association of lysozyme with the monocyte-macrophage system highlights its role as a secreted effector molecule that enhances the activity of other immune agents. uniprot.orguniprot.org
Regulation of Spleen Lysozyme C Expression in Response to Immunological Stimuli
The expression of lysozyme C in the spleen is highly dynamic and is strongly induced by a range of immunological stimuli. It is considered an inducible marker of macrophage activation. nih.gov In vivo studies in mice have shown that lysozyme mRNA expression is significantly upregulated in spleen macrophages following infection with pathogens like Bacille Calmette Guerin or Plasmodium yoelli. nih.gov This induction is not limited to infectious agents; non-infectious stimuli, such as intravenously injected sheep erythrocytes, also provoke a similar response, suggesting that phagocytic activity itself can trigger lysozyme expression. nih.gov The response is rapid, with increased mRNA detected in the spleen's marginal zone within 24 hours of stimulation. nih.gov
Viral components also regulate lysozyme expression. In fish, the viral analogue polyriboinosinic polyribocytidylic acid (poly I:C) leads to a significant upregulation of lysozyme transcripts in the spleen and liver. frontiersin.org This indicates that lysozyme is a key component of the antiviral response.
Interestingly, lysozyme can also modulate the inflammatory response, creating a potential regulatory feedback loop. Oral administration of lysozyme to mice with lipopolysaccharide (LPS)-induced systemic inflammation resulted in a significant suppression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the spleen. nih.govresearchgate.netresearchgate.net
| Immunological Stimulus | Organism/Model | Observed Effect on Spleen Lysozyme C | Reference |
|---|---|---|---|
| Bacille Calmette Guerin (BCG) | Mouse | Induction of mRNA expression in recruited macrophages. | nih.gov |
| Plasmodium yoelli | Mouse | Induction of mRNA expression in recruited macrophages. | nih.gov |
| Sheep Erythrocytes (intravenous) | Mouse | Induction of mRNA expression in marginal zone cells. | nih.gov |
| Poly (I:C) (viral analogue) | Burbot (Lota lota) | Upregulation of lysozyme gene transcription. | frontiersin.org |
| Lipopolysaccharide (LPS) | Mouse | Exogenous lysozyme administration suppresses LPS-induced pro-inflammatory cytokines (TNF-α, IL-6) in the spleen. | researchgate.netresearchgate.net |
Analysis of Single Nucleotide Polymorphisms (SNPs) and Functional Implications in Lysozyme C Spleen Isozyme
Single nucleotide polymorphisms (SNPs) are variations in the genetic code that can influence an individual's susceptibility to disease and response to treatment. nih.gov SNPs within the lysozyme C gene (LYZ) can alter the protein's structure, stability, and function, potentially reducing its antimicrobial effectiveness and increasing susceptibility to infections. nih.gov SNPs are categorized based on their location and effect; non-synonymous SNPs (nsSNPs) in coding regions result in an amino acid change, while SNPs in regulatory regions (like promoters or UTRs) can affect gene expression levels. nih.govkoreascience.kr
An in silico computational analysis of the human LYZ gene identified several missense nsSNPs predicted to be deleterious to the protein's function. nih.gov These SNPs were predicted to decrease the stability of the lysozyme C protein. nih.gov Such changes can impair the enzyme's ability to break down bacterial cell walls, thereby compromising a key aspect of innate immunity. nih.gov
| Predicted Deleterious nsSNP in Human LYZ C | Amino Acid Change | Predicted Functional Implication | Reference |
|---|---|---|---|
| rs121913547 | D67H (Aspartic Acid to Histidine at position 67) | Deleterious; decreases protein stability; conserved position. | nih.gov |
| - | I74T (Isoleucine to Threonine at position 74) | Potentially deleterious; decreases protein stability. | nih.gov |
| - | F75I (Phenylalanine to Isoleucine at position 75) | Potentially deleterious; decreases protein stability. | nih.gov |
| - | R80C (Arginine to Cysteine at position 80) | Potentially deleterious; decreases protein stability. | nih.gov |
| rs121913549 | W82R (Tryptophan to Arginine at position 82) | Deleterious; decreases protein stability; conserved position. | nih.gov |
| - | D85H (Aspartic Acid to Histidine at position 85) | Potentially deleterious; decreases protein stability. | nih.gov |
| rs387906536 | T88N (Threonine to Asparagine at position 88) | Deleterious; decreases protein stability; conserved position. | nih.gov |
| - | R116S (Arginine to Serine at position 116) | Potentially deleterious; decreases protein stability. | nih.gov |
The identification of these high-risk nsSNPs provides potential molecular targets for diagnostics and therapeutic strategies, as they may be associated with altered immune function. nih.gov
Developmental Expression Dynamics of Lysozyme C Spleen Isozyme
The expression of lysozyme C during an organism's development is closely linked to the differentiation and maturation of the myeloid lineage of hematopoietic cells. Studies in zebrafish provide a clear model for this process. The lysozyme C gene is specifically expressed in myeloid cells, including macrophages and their progenitors. researchgate.net Its expression is first detected at 22 hours post-fertilization (hpf) on the yolk, where it colocalizes with myeloid progenitor markers. researchgate.net Initially, these lysozyme-positive primitive macrophages are found in the yolk sac and head mesenchyme. researchgate.net As development proceeds, these cells migrate and, by 6 days post-fertilization, accumulate in the kidney, which is the site of definitive hematopoiesis in fish. researchgate.net
This developmental program suggests that lysozyme C can serve as a reliable marker for tracking both primitive and definitive myeloid development. researchgate.net The regulation of the gene appears to be primed early in development. Research on the chicken lysozyme gene locus shows that the chromatin structure in non-expressing hematopoietic precursor cells is already organized in a pattern highly similar to that of fully differentiated, lysozyme-expressing cells. nih.gov This indicates that the gene is prepared for activation early in the developmental lineage, well before the binding of terminal transcription factors that trigger high-level expression. nih.gov
The development of lymphoid organs, such as the spleen, also involves significant changes in gene expression over time. A transcriptomic analysis of goose spleen development from hatching (0 weeks) to 30 weeks of age revealed a large number of differentially expressed genes related to age. frontiersin.org The spleen develops most rapidly in the post-hatching period, and pathways related to the cell cycle are crucial during this time. frontiersin.org This organ-level maturation provides the necessary microenvironment for immune cells, and the expression of effector molecules like lysozyme C would be integrated into this broader developmental context.
Biological Functions and Physiological Roles of Spleen Lysozyme C
Contribution to Innate Immune Defense Systems
Lysozyme (B549824) C is a cornerstone of the innate immune system, providing a rapid, non-specific first line of defense against invading pathogens. plos.org Its primary role is to function as an antimicrobial enzyme that defends the host from microbial infection through the hydrolysis of bacterial cell wall peptidoglycan. cellsignal.com The spleen, as a major lymphoid organ, is a key site for immune surveillance, where resident macrophages express and secrete Lysozyme C to clear blood-borne pathogens. nih.govnih.gov
Research has shown that lysozyme gene expression is not constitutive but is induced in spleen macrophages following infection. nih.gov For instance, upon infection with pathogens like Bacille Calmette Guerin or Plasmodium yoelli, macrophages recruited to the spleen show a strong upregulation of lysozyme mRNA. nih.gov This inducible expression highlights that Lysozyme C production is a dynamic process and an indicator of macrophage activation in response to both immunological and non-specific stimuli. nih.gov
Roles in Antimicrobial Activities Against Pathogens
The principal antimicrobial function of Lysozyme C is its enzymatic activity, which involves the hydrolysis of β-(1-4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in the peptidoglycan layer of bacterial cell walls. wikipedia.orguniprot.org This action compromises the structural integrity of the cell wall, leading to bacterial lysis and death, and is particularly effective against Gram-positive bacteria which have an exposed and thick peptidoglycan layer. wikipedia.org
Beyond its canonical enzymatic function, Lysozyme C exhibits antimicrobial activities through non-enzymatic mechanisms. The highly cationic nature of the protein is believed to contribute to killing certain bacteria independently of peptidoglycan hydrolysis, possibly by forming pores in the bacterial cell membrane. plos.org Evidence also suggests a lectin-like ability, allowing it to bind to bacterial carbohydrate antigens, which can facilitate agglutination and promote phagocytosis. wikipedia.org While generally less effective against Gram-negative bacteria due to their protective outer membrane, Lysozyme C's efficacy can be enhanced in synergy with other factors like lactoferrin that permeabilize this outer layer. plos.org
| Mechanism | Target | Primary Bacterial Target | Reference |
|---|---|---|---|
| Enzymatic (Muramidase Activity) | β-(1-4) glycosidic bonds in peptidoglycan | Gram-positive bacteria | wikipedia.orguniprot.org |
| Non-Enzymatic (Cationic Properties) | Bacterial cell membrane | Gram-positive and some Gram-negative bacteria | plos.org |
| Lectin-like Binding | Bacterial surface carbohydrates | Various bacteria | wikipedia.org |
Association with Monocyte-Macrophage System and Immune Cell Function
Lysozyme C is intrinsically linked to the monocyte-macrophage system. uniprot.orgnih.gov Macrophages and monocytes are primary producers of Lysozyme C, which they secrete into body fluids and use within phagosomes to digest engulfed bacteria. creative-enzymes.comcellsignal.com The spleen is densely populated with various macrophage subsets, including those in the marginal zone and red and white pulp, which become major sites of lysozyme production during an immune response. nih.govnih.gov
Studies have demonstrated that lysozyme expression serves as a marker for macrophage activation. medaysis.comnih.gov In resting states, resident tissue macrophages in the spleen may have low detectable levels of lysozyme mRNA. nih.gov However, upon stimulation by pathogens or other immune triggers, these cells, along with newly recruited macrophages, significantly increase lysozyme synthesis. nih.gov This localized production within the spleen is critical for clearing pathogens from the bloodstream. The degradation of bacteria by lysozyme within macrophage phagosomes also plays a role in immune signaling, as the release of bacterial products can stimulate pattern recognition receptors and enhance the inflammatory response. plos.orgresearchgate.net
Modulation of Inflammatory Processes and Responses
In addition to its direct antimicrobial roles, Spleen Lysozyme C is an important modulator of inflammation. It exhibits a dual function, capable of both promoting and resolving inflammatory responses. plos.org The enzymatic breakdown of bacteria by lysozyme releases bacterial components, such as peptidoglycan fragments, which can activate pattern recognition receptors in host cells, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells. plos.org
Conversely, lysozyme has demonstrated potent anti-inflammatory effects. researchgate.net Research, including studies analyzing cytokine gene expression in the spleen, shows that lysozyme can significantly suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). researchgate.netresearchgate.net This anti-inflammatory activity may be independent of its enzymatic function and is attributed to specific peptide motifs within the protein. researchgate.net By controlling cytokine levels, lysozyme helps to prevent an overzealous inflammatory response that could lead to tissue damage. nih.gov
| Cytokine | Effect of Lysozyme | Outcome | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | Anti-inflammatory | researchgate.netresearchgate.net |
| Interleukin-6 (IL-6) | Suppression | Anti-inflammatory | researchgate.netresearchgate.net |
| Interleukin-1 beta (IL-1β) | Suppression | Anti-inflammatory | researchgate.net |
| Interleukin-12 (IL-12) | Suppression | Anti-inflammatory | researchgate.net |
Putative Non-Immune Physiological Roles of Spleen Lysozyme C
While the primary functions of Lysozyme C are rooted in immunity, there is evidence of other potential physiological roles that are not strictly related to antimicrobial defense. These functions are generally attributed to the broader class of c-type lysozymes and may be relevant to the spleen isozyme.
UniProt database entries for Lysozyme C note that the enzyme is capable of both hydrolysis and transglycosylation. uniprot.orguniprot.orguniprot.org The latter is a reaction where the enzyme transfers a glycosyl residue from one carbohydrate to another, suggesting a potential role in modifying glycans. Furthermore, a slight esterase activity has been reported, indicating a broader substrate capability than just peptidoglycan. uniprot.orguniprot.org Lysozyme can also slowly act on chitin (B13524) oligosaccharides, a component of fungal cell walls and the exoskeletons of some invertebrates, which points to a broader biological activity beyond bacteriolysis. uniprot.orgwikipedia.orguniprot.org These non-canonical enzymatic activities suggest that Lysozyme C in the spleen could be involved in metabolic processes or tissue remodeling, although these functions remain largely unexplored.
Evolutionary Trajectories and Comparative Genomics of Lysozyme C Isozymes
Phylogenetic Relationships within the Lysozyme (B549824)/Alpha-Lactalbumin Superfamily
The lysozyme C, spleen isozyme, belongs to the well-studied lysozyme/alpha-lactalbumin superfamily, a classic example of gene duplication and functional divergence. Phylogenetic analyses consistently place c-type lysozymes, including the spleen isozyme, in a distinct clade from g-type and i-type lysozymes, indicating an ancient divergence in the animal kingdom. nih.gov
The most notable evolutionary relationship is with alpha-lactalbumin, a key protein in milk production in mammals. It is widely accepted that alpha-lactalbumin evolved from a lysozyme C gene through a gene duplication event that occurred before the divergence of mammals. nih.gov This shared ancestry is evident in their similar three-dimensional structures, despite differences in their primary amino acid sequences and biological functions. While lysozyme C retains its ancestral bacteriolytic activity, alpha-lactalbumin has acquired a novel role in lactose (B1674315) synthesis.
The evolutionary tree of the lysozyme superfamily reveals a complex history of gene duplication, loss, and functional adaptation. The c-type lysozymes themselves form a diverse group, with various isozymes expressed in different tissues, including the spleen. The spleen isozyme clusters closely with other vertebrate c-type lysozymes, reflecting a shared evolutionary path and conserved function in host defense.
Divergence and Adaptive Evolution of Lysozyme C Orthologs
The evolution of lysozyme C, including the spleen isozyme, has been shaped by strong adaptive pressures, primarily the co-evolutionary arms race between hosts and pathogens. This has led to rapid evolution and functional diversification of lysozyme C orthologs in different animal lineages. nih.gov
A prominent example of adaptive evolution is the recruitment of lysozyme C for a digestive function in some herbivores, such as ruminants and certain leaf-eating monkeys. nih.gov In these animals, gene duplications and positive selection have led to the evolution of stomach lysozymes that are adapted to the acidic environment of the stomach and are resistant to pepsin degradation. These digestive lysozymes efficiently break down the large quantities of bacteria that pass from the foregut to the stomach.
In other lineages, the adaptive evolution of lysozyme C has been driven by the need to combat specific pathogens. For instance, in vampire bats, which have a blood-based diet rich in microbes, the single-copy lysozyme C gene shows evidence of positive selection, suggesting adaptation for an enhanced antimicrobial defense. researchgate.net While specific studies on the adaptive evolution of the spleen isozyme are limited, its role in filtering blood pathogens suggests that it has been subject to similar selective pressures to maintain or enhance its bacteriolytic activity against a wide range of microorganisms encountered in the bloodstream.
Evolutionary Mechanisms of Gene Regulation and Expression
The tissue-specific expression of lysozyme C isozymes, including the spleen isozyme, is controlled by complex gene regulatory networks that have also evolved over time. The expression of lysozyme C is predominantly associated with the monocyte-macrophage system, which is consistent with its role in innate immunity. uniprot.orguniprot.org
Studies on the chicken lysozyme gene have provided significant insights into the regulatory elements that control its expression. These include enhancers, silencers, and locus control regions that ensure high-level, tissue-specific expression in macrophages and oviducts. The evolution of these cis-regulatory elements is thought to be a key driver of the diversification of lysozyme C expression patterns.
The regulation of lysozyme C expression can also be influenced by immune stimuli. For example, in fish, the expression of c-type lysozyme genes is often upregulated in response to bacterial and viral challenges, highlighting the role of these enzymes in the acute phase of the immune response. nih.gov It is highly probable that the expression of the spleen isozyme of lysozyme C is similarly regulated by inflammatory signals to bolster the antimicrobial defenses within this critical immune organ.
Comparative Sequence Analysis and Conservation of Functional Domains
The active site, responsible for the enzyme's bacteriolytic activity, is particularly well-conserved. Two critical catalytic residues, a glutamic acid and an aspartic acid, are invariant in nearly all c-type lysozymes. These residues are essential for the hydrolysis of the β-(1,4)-glycosidic bond in the bacterial cell wall peptidoglycan. ebi.ac.uk
Furthermore, the positions of cysteine residues that form disulfide bridges are also highly conserved. researchgate.net These disulfide bonds are crucial for maintaining the stability and proper folding of the protein, which is essential for its function.
The table below provides a summary of key conserved features in the Lysozyme C protein, highlighting the conservation of the active site and structural elements.
| Feature | Conserved Residues/Motifs | Functional Significance |
| Catalytic Site | Glutamic Acid, Aspartic Acid | Essential for the hydrolysis of peptidoglycan. |
| Substrate Binding Cleft | Aromatic and other residues | Interact with the sugar backbone of peptidoglycan. |
| Disulfide Bridges | Multiple Cysteine residues | Maintain the tertiary structure and stability of the enzyme. |
| Calcium Binding Loop | (in some c-type lysozymes) | Can enhance stability and activity. |
Gene Recruitment and Functional Specialization in Different Lineages
The evolutionary history of the lysozyme C gene family is marked by instances of gene recruitment, where duplicated copies of the gene have acquired new functions (neofunctionalization). As previously mentioned, the most well-documented example is the evolution of alpha-lactalbumin from a lysozyme C ancestor. nih.gov
Within the lysozyme C lineage itself, gene duplication has allowed for functional specialization. The evolution of stomach lysozymes in herbivores is a clear case of subfunctionalization, where one copy of the gene has become specialized for a digestive role, while other copies retain their primary immune function. nih.gov
In insects, some c-type lysozymes have been implicated in digestive processes, aiding in the breakdown of bacterial cell walls in the gut to provide nutrients. mdpi.com This suggests that the recruitment of lysozyme C for digestion has occurred independently in different animal lineages.
The spleen isozyme of lysozyme C, however, appears to have retained the ancestral and primary function of innate immunity. Its high expression in the spleen, a major site of immune surveillance, points to its specialized role in clearing blood-borne pathogens. While gene duplication events have led to the evolution of lysozymes with diverse functions in other tissues, the spleen isozyme remains a dedicated component of the systemic immune defense system.
Advanced Methodologies for the Study of Spleen Lysozyme C
Biophysical Characterization Techniques (e.g., Spectroscopy, Calorimetry)
Biophysical techniques are fundamental to understanding the stability and conformational dynamics of spleen Lysozyme (B549824) C. Differential Scanning Calorimetry (DSC) is a key method used to study the thermal denaturation of lysozyme. nih.gov This technique measures the heat capacity of the protein as a function of temperature, allowing for the determination of the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. nih.gov Studies on lysozyme have shown that the denaturation temperature can be influenced by environmental factors such as pH and ionic strength. nih.govresearchgate.net For instance, the denaturation temperature for lysozyme has been reported to be approximately 74.9°C. researchgate.net The reversibility of the unfolding process after thermal denaturation can also be quantified by comparing the enthalpies of unfolding in successive heating cycles using DSC. nih.gov
These calorimetric studies are often complemented by spectroscopic methods to provide a more complete picture of protein unfolding. jasco-global.com The combination of these techniques allows for a thorough characterization of the thermodynamic stability of Lysozyme C.
Table 1: Thermal Denaturation Parameters of Lysozyme Under Various Conditions
| Condition | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| Aqueous Solution | DSC | Denaturation Temperature (Tm) | 74.9 °C | researchgate.net |
| Low Ionic Strength, pH 6 | DSC | Refolding Observed | Yes (for intermediate Tm values) | nih.gov |
| PBS Buffer, pH 7 | DLS | Calculated Molecular Weight | 12.6 kDa | news-medical.net |
Advanced Spectroscopic Analyses (e.g., Fluorescence, NMR, CD, IR)
Advanced spectroscopic techniques provide high-resolution information on the structure and dynamics of spleen Lysozyme C.
Fluorescence Spectroscopy is particularly sensitive to the local environment of aromatic amino acid residues, such as tryptophan. jasco-global.com Changes in the fluorescence emission spectrum, for instance, a redshift in the peak at 340 nm, can indicate the movement of tryptophan residues from the hydrophobic core to the more solvent-exposed surface during thermal denaturation. jasco-global.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of proteins in solution and for studying their dynamics. nih.gov For human lysozyme, complete main-chain 1H NMR assignments have been reported, allowing for detailed structural comparisons with other lysozymes. nih.gov
Circular Dichroism (CD) Spectroscopy is used to investigate the secondary structure of proteins. jasco-global.com During thermal denaturation of lysozyme, a decrease in CD intensity and a shift in the negative peak from 208 nm to 203 nm are indicative of a loss of the native helical structure and a transition to random coil conformations. jasco-global.com
Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, can also be used to monitor changes in protein secondary structure. nih.gov The Amide I and Amide II bands in the IR spectrum are characteristic of the protein backbone conformation. nih.gov
Structural Determination Approaches (e.g., X-ray Crystallography)
Table 2: X-ray Crystallography Data for c-type Lysozymes
| Organism | PDB ID | Method | Resolution (Å) | Reference |
|---|---|---|---|---|
| Homo sapiens | 7XF6 | X-RAY DIFFRACTION | 1.30 | rcsb.org |
| Gallus gallus | 6LYZ | X-RAY DIFFRACTION | 1.80 | ebi.ac.uk |
Molecular Cloning and Recombinant Protein Expression Systems
Molecular cloning techniques are essential for producing large quantities of spleen Lysozyme C for structural and functional studies. The gene encoding Lysozyme C can be isolated from spleen tissue and cloned into an expression vector. oup.comresearchgate.net This recombinant plasmid is then introduced into a suitable host organism for protein expression. nih.gov Various expression systems have been utilized for producing recombinant lysozyme, including bacteria, yeast, and transgenic plants and animals. nih.govnih.govplos.org For example, a codon-optimized synthetic gene for human lysozyme has been expressed in transformed rice suspension cell cultures. nih.gov The choice of expression system can influence the yield, folding, and post-translational modifications of the recombinant protein.
In Vitro Functional Assays for Enzymatic Activity
The enzymatic activity of spleen Lysozyme C is typically measured using in vitro assays that monitor the lysis of bacterial cell walls. nih.gov The most common substrate is a suspension of Micrococcus lysodeikticus. nih.gov The activity of lysozyme is determined by measuring the decrease in turbidity of the bacterial suspension over time, which is caused by the hydrolysis of the peptidoglycan layer in the bacterial cell wall. nih.gov This can be monitored spectrophotometrically by the decrease in absorbance at a specific wavelength, usually 450 nm. nih.gov One unit of lysozyme activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under specified conditions of pH, temperature, and substrate concentration. nih.gov
Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined by measuring the initial reaction rates at various substrate concentrations. nih.govteachmephysiology.com For a c-type lysozyme from Schistocerca gregaria, the Km was determined to be 0.5 µg/ml and the Vmax was 0.518 with M. lysodeikticus as the substrate. nih.gov
Computational Bioinformatics and Systems Biology Approaches
Computational and bioinformatics tools are increasingly used to study Lysozyme C. Molecular dynamics (MD) simulations can provide insights into the structural stability and dynamics of the protein that are not accessible through experimental methods alone. nih.gov These simulations use the protein's atomic coordinates, often obtained from X-ray crystallography, to model its movements over time. nih.gov For instance, MD simulations have been used to investigate the structural stability of human lysozyme in different solvent conditions by analyzing the root mean square deviation (RMSD) of the protein's backbone atoms from their initial conformation. nih.gov
Systems biology approaches can help to understand the role of spleen Lysozyme C in the broader context of the immune system. This can involve analyzing gene expression data to see how lysozyme expression in the spleen is regulated in response to infection or inflammation. nih.gov
Gene Silencing and Mutagenesis Strategies
To investigate the specific function of spleen Lysozyme C, gene silencing and mutagenesis techniques can be employed. While specific gene silencing studies on spleen Lysozyme C are not widely reported, techniques like RNA interference (RNAi) could potentially be used to reduce its expression and observe the resulting phenotype.
Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues. researchgate.net By changing specific amino acids in the protein, for example, in the active site, researchers can assess their importance for catalytic activity and substrate binding. researchgate.net Studies on chicken egg white lysozyme have shown that mutating the catalytic residues Asp-52 and Glu-35 to their corresponding amides significantly reduces the enzyme's lytic activity. researchgate.net
Table 3: Effect of Site-Directed Mutagenesis on Lysozyme Activity
| Enzyme | Mutation | Relative Lytic Activity (%) | Substrate | Reference |
|---|---|---|---|---|
| Chicken Egg White Lysozyme | Wild-type | 100 | Micrococcus luteus | researchgate.net |
| Chicken Egg White Lysozyme | D52N | ~5 | Micrococcus luteus | researchgate.net |
| Chicken Egg White Lysozyme | E35Q | ~0.1 | Micrococcus luteus | researchgate.net |
Post Translational Modifications and Functional Modulation of Spleen Lysozyme C
Identification and Characterization of Post-Translational Modifications
Post-translational modifications introduce a layer of complexity to the proteome, expanding the functional diversity of proteins beyond what is encoded by the genome. thermofisher.com For lysozyme (B549824) C, several types of PTMs have been identified, including glycosylation, acetylation, phosphorylation, and ubiquitination. These modifications are often enzymatic and can be reversible, allowing for dynamic regulation of the protein's function in response to cellular signals. thermofisher.com
Glycosylation: This involves the attachment of sugar molecules to the protein. Glycosylation of lysozyme can enhance its stability, making it more resistant to degradation by proteases. nih.gov It can also improve the protein's charge effects and water-binding capacity. nih.gov
Phosphorylation: The addition of a phosphate (B84403) group, usually to serine, threonine, or tyrosine residues, is a key regulatory PTM. wikipedia.org Research has demonstrated that hen egg-white lysozyme can be phosphorylated, and this modification at tyrosyl residues can lead to a decrease in its lytic activity against Micrococcus lysodeikticus cells while retaining full activity against other substrates like glycol chitin (B13524). oup.com
Ubiquitination: This process involves the covalent attachment of ubiquitin, a small regulatory protein. Ubiquitination often targets proteins for degradation. wikipedia.org For lysozyme, the reduction of a specific disulfide bond (Cys6-Cys127) is a prerequisite for ubiquitination. researchgate.netnih.gov This modification is crucial for the regulated turnover of the lysozyme protein.
Disulfide Bond Formation: The formation of disulfide bonds from cysteine residues is also considered a post-translational modification and is critical for the proper folding and stability of lysozyme C. wikipedia.orgnih.gov
| Modification | Target Residues (General) | Potential Functional Impact on Lysozyme C |
| Glycosylation | Serine, Threonine, Asparagine | Increased stability, resistance to proteolysis, altered charge. nih.gov |
| Acetylation | Lysine (B10760008) | Altered optimal pH, potential conformational changes. tandfonline.com |
| Phosphorylation | Tyrosine, Serine, Threonine | Modulation of enzymatic activity. oup.com |
| Ubiquitination | Lysine | Targeting for protein degradation. researchgate.netnih.gov |
| Disulfide Bonds | Cysteine | Crucial for protein folding and stability. nih.gov |
Impact of Glycation on Structural Integrity and Function
Glycation is a non-enzymatic reaction between reducing sugars and amino groups of proteins, primarily on lysine and arginine residues. marshall.eduresearchgate.net This spontaneous modification is distinct from the enzymatically controlled process of glycosylation.
The initial phase of glycation involves the formation of a Schiff base, which then rearranges to a more stable Amadori product. marshall.edu Over time, these products can undergo further reactions to form a heterogeneous group of compounds known as advanced glycation end products (AGEs). marshall.edu
Research on the in vitro glycation of chicken and human lysozyme with D-glucose and D-galactose has provided specific insights into this process. marshall.edu
Identification of Glycation Sites: Using mass spectrometry, a primary site of glycation on chicken lysozyme was identified as Lysine-115. marshall.edu This residue is not located near the catalytic cleft of the enzyme. marshall.edu
Structural and Functional Consequences: The glycation of lysozyme can lead to structural changes. Studies have shown that the reaction of lysozyme with D-glucose can result in the formation of dimers and trimers of the protein, indicating cross-linking. researchgate.net Despite these structural modifications, the initial glycation of chicken lysozyme at Lysine-115 did not significantly alter its enzymatic activity under the studied conditions. marshall.edu This is likely because the modification occurs at a site distant from the active site residues, Glutamic acid 35 and Aspartate 52, which are critical for catalysis. wikipedia.org
| Glycating Agent | Identified Glycation Site (Chicken Lysozyme) | Impact on Enzymatic Activity | Structural Impact |
| D-glucose | Lysine-115 | No significant change. marshall.edu | Formation of dimers and trimers. researchgate.net |
| D-galactose | Lysine-115 (inferred) | Not specified, but initial glycation is similar to glucose. marshall.edu | Not specified |
Modulation of Enzymatic Activity and Biological Functions by PTMs
Post-translational modifications serve as a versatile mechanism for the fine-tuning of enzyme catalytic activity. nih.gov In the context of lysozyme C, PTMs can either enhance or inhibit its primary function of hydrolyzing the peptidoglycan layer of bacterial cell walls.
Modulation by Phosphorylation: The alkylphosphorylation of hen egg-white lysozyme at tyrosyl residues resulted in a 20-25% decrease in its lytic activity against Micrococcus lysodeikticus cells. oup.com However, the modified enzyme retained its full hydrolytic activity towards the substrate glycol chitin, indicating that the effect of phosphorylation can be substrate-dependent. oup.com
Modulation by Acetylation: Acetylation of amino groups in hen egg-white lysozyme led to a shift in the optimal pH for its activity towards the alkaline side by 0.5 pH units. tandfonline.com Interestingly, the acetylated enzyme exhibited a 120% relative activity toward glycol chitin at pH 5.6 compared to the unmodified enzyme. tandfonline.com This suggests that acetylation can enhance enzymatic efficiency under certain conditions.
Impact of Ubiquitination on Protein Stability: While not directly modulating the catalytic activity, ubiquitination plays a critical role in the life cycle of the lysozyme protein. The targeted degradation of lysozyme via the ubiquitin-proteasome pathway is essential for maintaining protein homeostasis. nih.gov The process is initiated by the reduction of a specific disulfide bond, which makes the protein susceptible to ubiquitination and subsequent degradation. researchgate.netnih.gov
Summary of PTM Effects on Lysozyme C Activity:
| Post-Translational Modification | Specific Modification Studied | Effect on Enzymatic Activity |
| Phosphorylation | Alkylphosphorylation of tyrosyl residues | Decreased activity against M. lysodeikticus, no change for glycol chitin. oup.com |
| Acetylation | Acetylation of amino groups | Shifted optimal pH, increased activity towards glycol chitin. tandfonline.com |
| Ubiquitination | Attachment of ubiquitin | No direct effect on catalysis, but targets the protein for degradation. researchgate.netnih.govnih.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing lysozyme C, spleen isozyme in tissue samples?
- Methodological Answer : Isolation typically involves homogenizing spleen tissue followed by ammonium sulfate precipitation and ion-exchange chromatography to purify lysozyme C. For characterization, SDS-PAGE and Western blotting with monoclonal antibodies (e.g., Anti-Lysozyme C Rabbit mAb #67459) are used to confirm molecular weight (~15 kDa) and specificity . Isozyme activity assays employ Micrococcus lysodeikticus lysis as a substrate, measured spectrophotometrically at 450 nm . Tissue preparation must avoid proteolytic degradation by including protease inhibitors and maintaining low temperatures during extraction .
Q. How can researchers distinguish lysozyme C from other lysozyme isoforms (e.g., Lysozyme G) in functional studies?
- Methodological Answer : Differentiation relies on isoform-specific antibodies and enzymatic assays under varying pH conditions. Lysozyme C exhibits optimal activity at pH 6.5, while Lysozyme G is active at pH 4.5–5.0. Phylogenetic analysis of amino acid sequences (e.g., via BLAST) can also confirm identity, as Lysozyme C shares <50% homology with Lysozyme G . Immunohistochemistry using spleen-specific antibodies (e.g., ab185129) further localizes the isoform in tissue sections .
Q. What are the standard controls for ensuring reproducibility in lysozyme C activity assays?
- Methodological Answer : Include positive controls (commercial lysozyme C from a validated source) and negative controls (heat-inactivated enzyme or substrate-only reactions). For cell-based assays, use knockdown models (siRNA targeting LYZ gene) to confirm specificity. Replicate experiments across three independent tissue preparations to account for biological variability .
Advanced Research Questions
Q. How do contradictions in lysozyme C’s reported mechanisms (e.g., immune modulation vs. direct bacteriolysis) arise, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies often stem from model system differences (e.g., in vitro vs. in vivo). To resolve, use conditional knockout mice (e.g., spleen-specific LYZ deletion) to isolate direct bacteriolytic effects from immune-modulatory roles. Transcriptomic profiling (RNA-seq) of splenic macrophages can identify downstream immune pathways activated post-lysozyme C treatment . Parallel studies with recombinant lysozyme C and its catalytically inactive mutants (e.g., D52A) clarify enzymatic vs. non-enzymatic functions .
Q. What statistical approaches are optimal for integrating isozyme data (e.g., lysozyme C) with genomic markers (e.g., RAPD, AFLP) in phylogenetic studies?
- Methodological Answer : Use Mantel tests to assess matrix correlations between isozyme and molecular marker datasets. Cluster analyses (UPGMA or Neighbor-Joining) with bootstrapping (1,000 replicates) validate dendrogram robustness. For low-resolution isozyme data (e.g., 6–8 polymorphic bands), combine with AFLP/RAPD markers to improve clade discrimination, as seen in garlic and cucumber studies . Software like Clad 97 or PAUP* facilitates joint analysis of morphological, isozyme, and genomic data .
Q. How can researchers address the limited polymorphism of lysozyme C in population genetics studies?
- Methodological Answer : Augment isozyme data with high-throughput sequencing (e.g., RAD-seq) to detect single-nucleotide polymorphisms (SNPs) in regulatory regions of the LYZ gene. In taxa with conserved isozymes (e.g., mango), combine with phenotypic traits (e.g., disease resistance) and additional enzyme systems (e.g., PGI, MDH) to enhance genetic diversity resolution . For polyploid species, use allele dosage analysis via capillary electrophoresis .
Q. What experimental designs mitigate pitfalls in interpreting lysozyme C’s role in host-microbe interactions?
- Methodological Answer : Employ gnotobiotic animal models to control microbiome composition. Pair lysozyme C knockout mice with microbiota transplants from wild-type donors to isolate enzyme-microbe dynamics. For in vitro studies, use bacterial mutants lacking peptidoglycan O-acetylation (lysozyme-resistant) to differentiate direct lysis from indirect immune effects .
Data Analysis and Contradiction Management
Q. How should researchers reconcile low correlations between isozyme and molecular marker datasets (e.g., R² = 0.55–0.57)?
- Methodological Answer : Apply multivariate analyses (e.g., PCA) to identify axes of variation shared across datasets. For discordant loci, test for selection pressure using Tajima’s D or FST outliers. In garlic, AFLP/isozyme discordance arose from neutral vs. adaptive loci; similar frameworks apply to lysozyme C .
Q. What bioinformatic tools are recommended for evolutionary studies of lysozyme C duplication events?
- Methodological Answer : Use OrthoFinder to identify orthologs/paralogs across species. Synonymous vs. non-synonymous substitution ratios (dN/dS) in PAML detect positive selection. For recent duplications (e.g., mouse Lyz1/Lyz2), analyze gene synteny and promoter regions to infer functional divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
